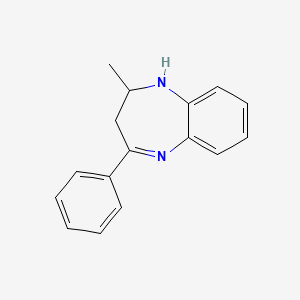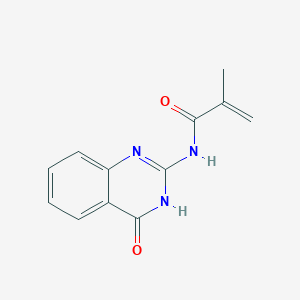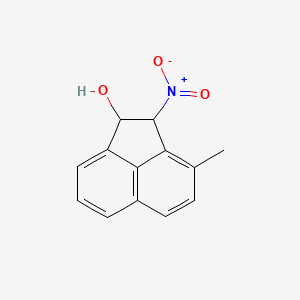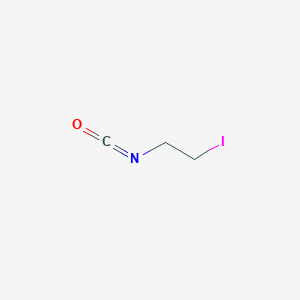![molecular formula C25H21NO2Sn B14307162 3-{[(Triphenylstannyl)oxy]carbonyl}aniline CAS No. 112402-71-8](/img/structure/B14307162.png)
3-{[(Triphenylstannyl)oxy]carbonyl}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(Triphenylstannyl)oxy]carbonyl}aniline is a chemical compound with the molecular formula C25H21NO2Sn and a molecular weight of 486.157 g/mol It is known for its unique structure, which includes a triphenylstannyl group attached to an aniline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Triphenylstannyl)oxy]carbonyl}aniline typically involves the reaction of triphenyltin hydroxide with 3-isocyanatobenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{Sn(OH)}_3 + \text{C}_8\text{H}5\text{NO}2 \rightarrow \text{C}{25}\text{H}{21}\text{NO}_2\text{Sn} + \text{H}_2\text{O} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the use of high-purity reagents and controlled reaction conditions to ensure product consistency and yield.
化学反応の分析
Types of Reactions
3-{[(Triphenylstannyl)oxy]carbonyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds.
科学的研究の応用
3-{[(Triphenylstannyl)oxy]carbonyl}aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 3-{[(Triphenylstannyl)oxy]carbonyl}aniline involves its interaction with molecular targets through its triphenylstannyl group. This group can form stable complexes with various substrates, facilitating reactions such as cross-coupling and substitution. The compound’s ability to donate and accept electrons makes it a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
Triphenyltin hydroxide: A precursor in the synthesis of 3-{[(Triphenylstannyl)oxy]carbonyl}aniline.
Triphenyltin chloride: Another organotin compound with similar reactivity.
Triphenyltin acetate: Used in similar applications as a reagent in organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of aniline and triphenylstannyl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
特性
CAS番号 |
112402-71-8 |
|---|---|
分子式 |
C25H21NO2Sn |
分子量 |
486.1 g/mol |
IUPAC名 |
triphenylstannyl 3-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.3C6H5.Sn/c8-6-3-1-2-5(4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4H,8H2,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
InChIキー |
HGWJCCPHJUMNDP-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



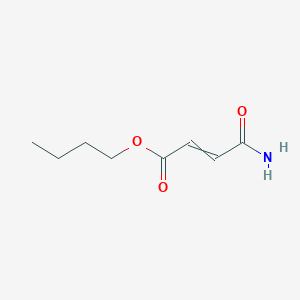
![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)
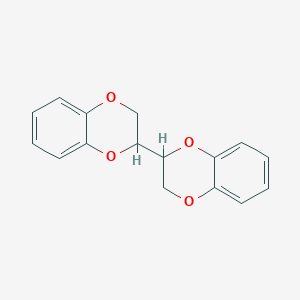
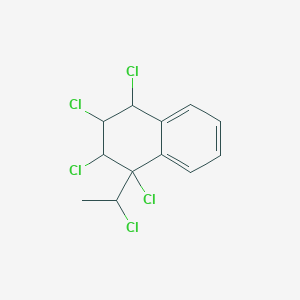
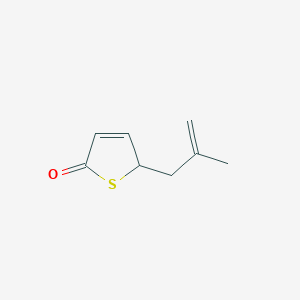
![2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine](/img/structure/B14307122.png)
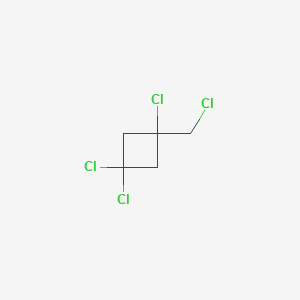
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
